molecular formula C15H10N4O B13947553 2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile

2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile

Cat. No.: B13947553
M. Wt: 262.27 g/mol
InChI Key: SKMZBCGQDJBDEO-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and benzonitrile moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the oxadiazole ring, in particular, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a pyridine-3-carboxylic acid hydrazide with a suitable nitrile derivative can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced species .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that stabilize the compound’s binding to its target . The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with nucleic acid function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of pyridine, oxadiazole, and benzonitrile moieties allows for a wide range of applications and interactions that are not possible with other similar compounds .

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

2-methyl-5-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C15H10N4O/c1-10-4-5-11(7-13(10)8-16)14-18-19-15(20-14)12-3-2-6-17-9-12/h2-7,9H,1H3

InChI Key

SKMZBCGQDJBDEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3)C#N

Origin of Product

United States

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